

Application Notes and Protocols for In Vivo Administration of GSK854 in Mice

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These application notes provide detailed protocols for the in vivo administration of **GSK854**, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), to mice.[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals working on preclinical cardiovascular studies.

Data Presentation

The following tables summarize the quantitative data related to the administration and effects of **GSK854** in murine models.

Table 1: GSK854 Administration Protocols in Mice

Administration Route	Dosage	Vehicle/Formulatio n	Study Context
Intraperitoneal (IP)	2.75 mg/kg	20% aqueous hydroxypropyl-β- cyclodextrin + 5% DMSO	Acute ischemia/reperfusion (I/R) injury[4]
Oral (in chow)	100 mg/kg	Mixed with powdered chow (PicoLab Rodent Diet 20)	Long-term post- myocardial infarction (MI) remodeling[4]



Table 2: Pharmacodynamic Effects of **GSK854** in a Mouse Model of Myocardial Ischemia/Reperfusion

Parameter	Treatment Protocol	Outcome
Infarct Size	2.75 mg/kg IP at reperfusion	Significantly reduced vs. vehicle[4]
Superoxide Production	2.75 mg/kg IP at reperfusion	Blunted in the ischemic left ventricle[4]
p38 MAPK Phosphorylation	2.75 mg/kg IP at reperfusion	Significantly reduced in the ischemic left ventricle[4]
Left Ventricular Ejection Fraction	2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks	Significantly improved at 2 and 4 weeks post-MI[4]
Left Ventricular End-Systolic Dimension	2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks	Smaller at 4 weeks post-MI vs. vehicle[4]

Table 3: Pharmacokinetic and In Vitro Potency of GSK854

Parameter	Value	Species/System
IC50 (TNNI3K)	< 10 nM	In vitro kinase assay[2][5][6]
Cellular IC50	8 nM	TNNI3K cellular assay[5][6]
Clearance (CI)	14 mL/min/kg	Rat[5][6]
Volume of Distribution (Vdss)	1.9 L/kg	Rat[5][6]
Half-life (t1/2)	2.3 h	Rat[5][6]
Oral Bioavailability (F)	48%	Rat[5][6]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of GSK854

Methodological & Application





This protocol is suitable for acute studies, such as modeling therapeutic intervention at the time of myocardial reperfusion.

Materials:

- GSK854 powder
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) aqueous solution of hydroxypropyl-β-cyclodextrin (e.g., Cavitron)
- Sterile, pyrogen-free saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with 28-30G needles

Procedure:

- Preparation of Vehicle: Prepare a fresh solution of 20% aqueous hydroxypropyl-β-cyclodextrin and 5% DMSO. For example, to make 1 mL of vehicle, mix 200 μL of a 100% hydroxypropyl-β-cyclodextrin stock (or dissolve 200 mg in water), 50 μL of DMSO, and adjust the final volume to 1 mL with sterile water.
- Preparation of GSK854 Solution:
 - Weigh the required amount of GSK854 powder based on the number of mice and the target dose of 2.75 mg/kg.
 - Dissolve the GSK854 powder in the vehicle to achieve the desired final concentration for injection. The injection volume should be appropriate for mice, typically 5-10 mL/kg. For a 25g mouse receiving a 2.75 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.275 mg/mL.
 - Ensure the powder is completely dissolved. Vortex if necessary.



- Administration:
 - Gently restrain the mouse.
 - Administer the GSK854 solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.

Protocol 2: Oral Administration of GSK854 in Chow

This protocol is designed for chronic studies requiring sustained drug delivery.

Materials:

- GSK854 powder
- Powdered rodent chow (e.g., PicoLab Rodent Diet 20)
- Mortar and pestle
- Plastic bag
- Rotator

Procedure:

- Calculation of Drug Amount: Determine the total amount of medicated chow needed for the study duration and the number of animals. Calculate the total amount of GSK854 required to achieve a concentration of 100 mg per kg of chow.
- Preparation of Medicated Chow:
 - Take a small portion of the powdered chow and mix it with the calculated amount of GSK854 powder in a mortar and pestle.[4]
 - Triturate the mixture thoroughly to ensure even distribution.
 - Transfer this pre-mix to a plastic bag containing the rest of the powdered chow.[4]
 - Seal the bag and place it on a rotator for at least 15 minutes to ensure homogeneity.

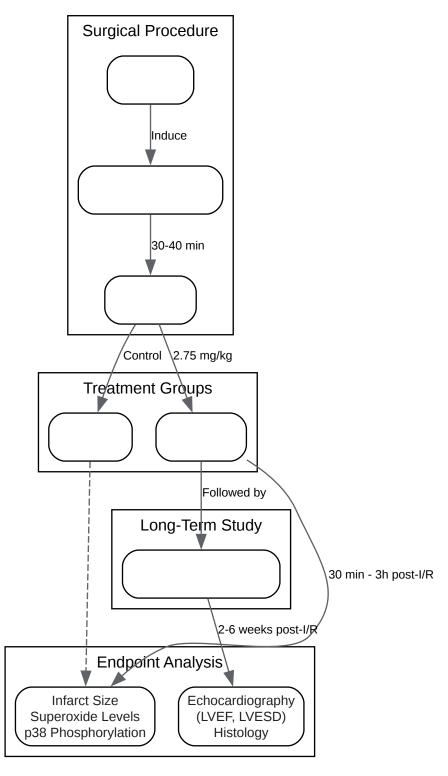


- Administration:
 - Provide the medicated chow to the mice ad libitum in their home cages.[4]
 - Ensure a consistent supply and monitor food consumption to estimate the daily dose received by the animals.

Mandatory Visualization



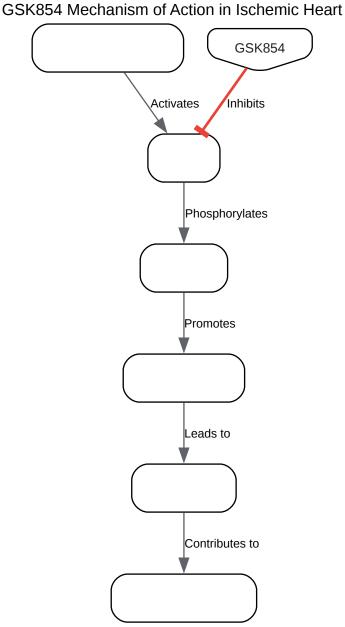
Experimental Workflow for GSK854 in a Mouse I/R Model



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Caption: Workflow of GSK854 administration in a mouse model of myocardial ischemia/reperfusion.



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Caption: Simplified signaling pathway showing GSK854 inhibition of TNNI3K and downstream effects.



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